Cas no 2004718-99-2 (5-(2,5-Difluorophenyl)-1,3-oxazole)
5-(2,5-Difluorophenyl)-1,3-oxazole Chemical and Physical Properties
Names and Identifiers
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- 5-(2,5-difluorophenyl)-1,3-oxazole
- 5-(2,5-Difluorophenyl)-1,3-oxazole
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- MDL: MFCD32215256
- Inchi: 1S/C9H5F2NO/c10-6-1-2-8(11)7(3-6)9-4-12-5-13-9/h1-5H
- InChI Key: PBXCUZNWELCNAH-UHFFFAOYSA-N
- SMILES: FC1C=CC(=CC=1C1=CN=CO1)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 179
- XLogP3: 2.2
- Topological Polar Surface Area: 26
5-(2,5-Difluorophenyl)-1,3-oxazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB559650-250 mg |
5-(2,5-Difluorophenyl)-1,3-oxazole; . |
2004718-99-2 | 250MG |
€255.10 | 2023-04-13 | ||
| abcr | AB559650-500 mg |
5-(2,5-Difluorophenyl)-1,3-oxazole; . |
2004718-99-2 | 500MG |
€415.70 | 2023-04-13 | ||
| abcr | AB559650-1 g |
5-(2,5-Difluorophenyl)-1,3-oxazole; . |
2004718-99-2 | 1g |
€562.00 | 2023-04-13 | ||
| Aaron | AR01K7SJ-500mg |
5-(2,5-Difluorophenyl)-1,3-oxazole |
2004718-99-2 | 95% | 500mg |
$468.00 | 2025-02-12 | |
| Aaron | AR01K7SJ-1g |
5-(2,5-Difluorophenyl)-1,3-oxazole |
2004718-99-2 | 95% | 1g |
$623.00 | 2025-02-12 | |
| A2B Chem LLC | BA21735-250mg |
5-(2,5-Difluorophenyl)-1,3-oxazole |
2004718-99-2 | 97% | 250mg |
$261.00 | 2024-04-20 | |
| A2B Chem LLC | BA21735-500mg |
5-(2,5-Difluorophenyl)-1,3-oxazole |
2004718-99-2 | 97% | 500mg |
$345.00 | 2024-04-20 | |
| A2B Chem LLC | BA21735-1g |
5-(2,5-Difluorophenyl)-1,3-oxazole |
2004718-99-2 | 97% | 1g |
$458.00 | 2024-04-20 | |
| abcr | AB559650-5g |
5-(2,5-Difluorophenyl)-1,3-oxazole; . |
2004718-99-2 | 5g |
€1917.60 | 2025-02-15 | ||
| abcr | AB559650-250mg |
5-(2,5-Difluorophenyl)-1,3-oxazole; . |
2004718-99-2 | 250mg |
€314.10 | 2025-02-15 |
5-(2,5-Difluorophenyl)-1,3-oxazole Suppliers
5-(2,5-Difluorophenyl)-1,3-oxazole Related Literature
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
Additional information on 5-(2,5-Difluorophenyl)-1,3-oxazole
5-(2,5-Difluorophenyl)-1,3-oxazole: A Versatile Heterocyclic Compound with Emerging Applications
5-(2,5-Difluorophenyl)-1,3-oxazole (CAS No. 2004718-99-2) is an important heterocyclic compound that has gained significant attention in pharmaceutical and materials science research. This difluorophenyl oxazole derivative features a unique molecular structure combining an oxazole ring with a 2,5-difluorophenyl substituent, creating valuable electronic and steric properties that make it particularly useful in various applications.
The compound's molecular structure offers several advantages for drug discovery, including improved metabolic stability and enhanced binding affinity to biological targets. Recent studies on oxazole-containing compounds have shown promising results in the development of new therapeutic agents, particularly in areas such as anti-inflammatory and antimicrobial treatments. The presence of fluorine atoms at the 2 and 5 positions of the phenyl ring contributes to the compound's lipophilicity and bioavailability, key factors in pharmaceutical applications.
In materials science, 5-(2,5-difluorophenyl)oxazole has shown potential as a building block for organic electronic materials. Its electron-deficient character makes it suitable for use in organic semiconductors and light-emitting diodes (OLEDs). Researchers are particularly interested in how the fluorine substitution pattern influences the compound's photophysical properties and charge transport characteristics.
The synthesis of 5-(2,5-difluorophenyl)-1,3-oxazole typically involves cyclization reactions starting from appropriate difluorophenyl precursors. Modern synthetic approaches focus on developing more efficient and environmentally friendly methods, aligning with the growing demand for green chemistry in industrial processes. The compound's thermal stability and solubility profile make it compatible with various processing techniques used in both pharmaceutical and materials applications.
Recent patent literature reveals increasing interest in oxazole derivatives like 5-(2,5-difluorophenyl)-1,3-oxazole for their potential in addressing current healthcare challenges. The COVID-19 pandemic has accelerated research into novel antiviral compounds, and some fluorinated heterocycles have shown activity against viral targets. While not directly studied for this purpose yet, the structural features of this compound suggest it could be a valuable scaffold for such investigations.
From a commercial perspective, the demand for specialty heterocyclic compounds like 5-(2,5-difluorophenyl)oxazole continues to grow. Pharmaceutical companies and material science researchers are actively seeking high-purity samples of this compound for their R&D programs. The global market for fluorinated pharmaceutical intermediates is projected to expand significantly in the coming years, driven by the increasing importance of fluorine in drug design.
Quality control of 5-(2,5-difluorophenyl)-1,3-oxazole typically involves advanced analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry. These methods ensure the compound meets the stringent purity requirements for research and industrial applications. Storage recommendations generally suggest keeping the material in a cool, dry environment protected from light to maintain stability.
Future research directions for this compound may include exploring its potential in catalysis and as a ligand in transition metal complexes. The electronic effects imparted by the fluorine atoms could lead to interesting reactivity patterns worth investigating. Additionally, computational chemistry approaches are being employed to predict and optimize the properties of difluorophenyl-substituted heterocycles before synthetic attempts.
For researchers working with 5-(2,5-difluorophenyl)-1,3-oxazole, proper handling procedures should always be followed, including the use of appropriate personal protective equipment. While not classified as hazardous under normal conditions, standard laboratory safety protocols apply when working with any chemical substance.
The growing body of scientific literature on fluorinated oxazole derivatives suggests that compounds like 5-(2,5-difluorophenyl)-1,3-oxazole will continue to play an important role in advancing both medicinal chemistry and materials science. Its unique combination of structural features makes it a valuable tool for researchers addressing some of today's most pressing scientific challenges.
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